

# In-Depth Technical Guide: 6-Fluoro-pyrazine-2-carbonitrile

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## Compound of Interest

Compound Name: 6-Fluoro-pyrazine-2-carbonitrile

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## Abstract

This technical guide provides a detailed overview of the known physical and chemical characteristics of **6-Fluoro-pyrazine-2-carbonitrile**, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of experimentally determined data, this document presents computed properties alongside standardized experimental protocols for the characterization of such compounds. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of **6-Fluoro-pyrazine-2-carbonitrile** and its derivatives.

## Compound Identification and Properties

**6-Fluoro-pyrazine-2-carbonitrile** is a fluorinated derivative of pyrazine-2-carbonitrile. The presence of the fluorine atom and the nitrile group on the pyrazine ring significantly influences its electronic properties and reactivity, making it a valuable building block in the synthesis of more complex molecules.

## Physical and Chemical Properties

While extensive experimental data for **6-Fluoro-pyrazine-2-carbonitrile** is not readily available in public literature, computed properties provide a useful starting point for its characterization. The following table summarizes the available data.

Property	Value	Source
Molecular Formula	C <sub>5</sub> H <sub>2</sub> FN <sub>3</sub>	-
Molecular Weight	123.09 g/mol	Computed
Appearance	Not Reported	-
Melting Point	Not Reported	-
Boiling Point	Not Reported	-
Density	Not Reported	-
Solubility	Not Reported	-

## Experimental Protocols for Physical Characterization

The following sections detail standardized experimental methodologies for determining the key physical properties of organic compounds like **6-Fluoro-pyrazine-2-carbonitrile**.

### Melting Point Determination

The melting point of a solid crystalline compound is a critical indicator of its purity.

Methodology: Capillary Method[1][2][3][4][5]

- **Sample Preparation:** A small amount of the dry, finely powdered **6-Fluoro-pyrazine-2-carbonitrile** is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
- **Apparatus:** The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or a Thiele tube filled with a high-boiling point oil like mineral oil). The capillary is positioned adjacent to a calibrated thermometer or an electronic temperature sensor.
- **Heating:** The apparatus is heated gradually, with the heating rate reduced to 1-2°C per minute as the expected melting point is approached.

- **Observation:** The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point. A sharp melting range (typically  $\leq 1^{\circ}\text{C}$ ) is indicative of a pure compound.

## Boiling Point Determination

For liquid compounds, the boiling point is a key physical constant.

Methodology: Micro-Boiling Point Determination (Thiele Tube Method)[\[6\]](#)[\[7\]](#)[\[8\]](#)

- **Sample Preparation:** A small volume (a few drops) of the liquid sample is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.
- **Apparatus:** The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a heating oil.
- **Heating:** The Thiele tube is gently heated, causing the air trapped in the capillary tube to expand and exit as a stream of bubbles.
- **Observation:** Heating is discontinued once a steady stream of bubbles is observed. As the apparatus cools, the liquid will be drawn into the capillary tube at the point where the vapor pressure of the liquid equals the atmospheric pressure. The temperature at which the liquid enters the capillary tube is the boiling point.

## Density Determination

The density of a compound can be determined using various methods, with the choice depending on the physical state of the substance.

Methodology: For a Solid[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

- **Volume Displacement:** A known mass of the solid is added to a graduated cylinder containing a liquid in which the solid is insoluble. The volume of the displaced liquid corresponds to the volume of the solid.
- **Calculation:** The density is calculated by dividing the mass of the solid by its volume.

Methodology: For a Liquid[\[10\]](#)[\[11\]](#)[\[12\]](#)

- Pycnometer Method: A pycnometer (a flask with a specific, accurately known volume) is weighed empty, then filled with the liquid sample and weighed again.
- Calculation: The mass of the liquid is determined by subtraction. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.

## Solubility Determination

Understanding a compound's solubility in various solvents is crucial for its purification, formulation, and biological testing.

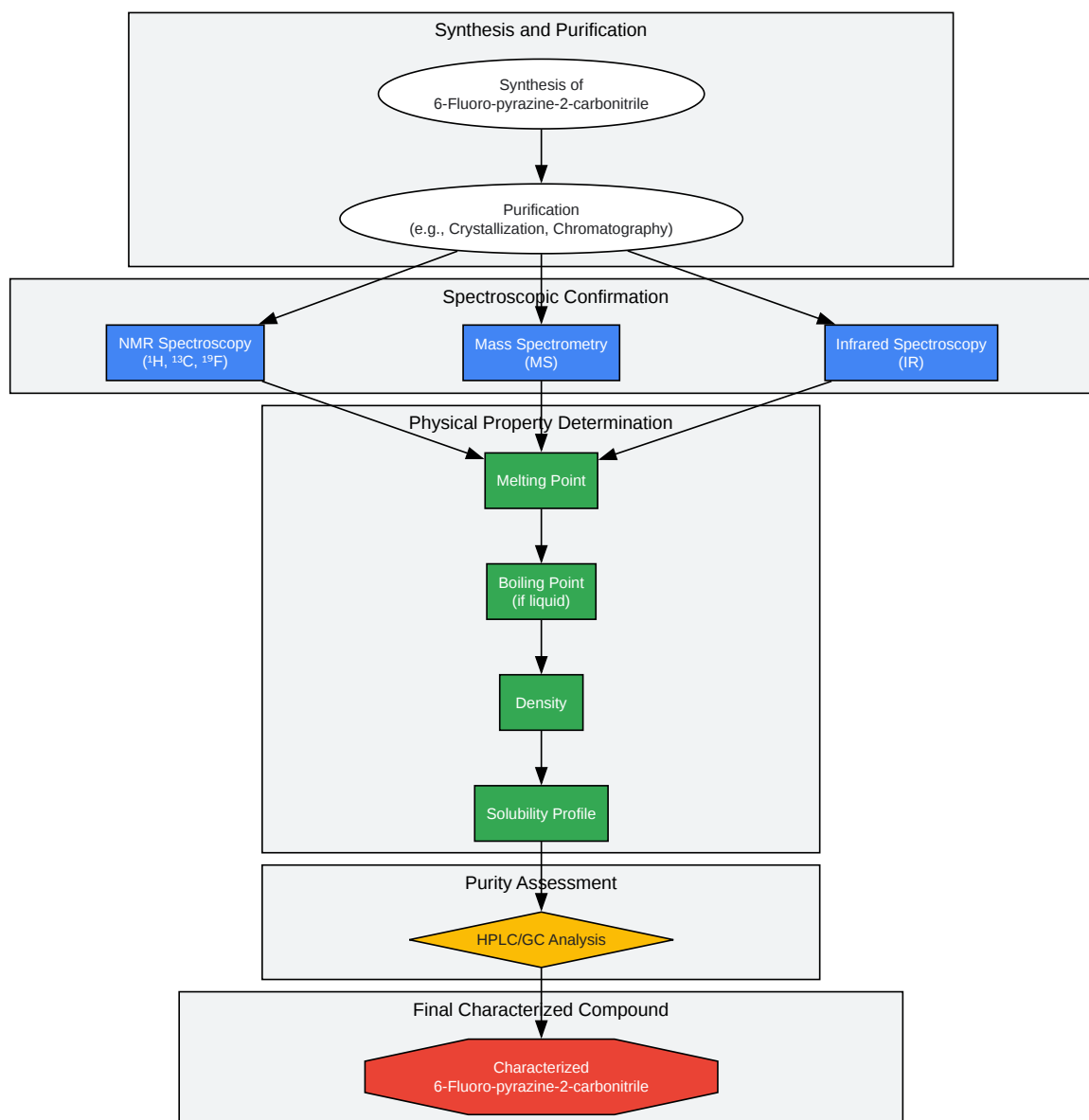
Methodology: Qualitative Solubility Testing[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

- Procedure: A small, measured amount of **6-Fluoro-pyrazine-2-carbonitrile** (e.g., 10 mg) is added to a test tube containing a small volume of a solvent (e.g., 1 mL).
- Observation: The mixture is agitated, and the solubility is observed at room temperature. The compound is classified as soluble, partially soluble, or insoluble.
- Solvents: A range of solvents with varying polarities should be tested, including but not limited to:
  - Water
  - Ethanol
  - Methanol
  - Acetone
  - Dichloromethane
  - Toluene
  - Hexane

- pH-Dependent Solubility: To assess the presence of acidic or basic functional groups, solubility can be tested in aqueous solutions of 5% HCl and 5% NaOH.

## Logical Workflow for Compound Characterization

The following diagram illustrates a logical workflow for the initial characterization of a newly synthesized batch of **6-Fluoro-pyrazine-2-carbonitrile**.



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- To cite this document: BenchChem. [In-Depth Technical Guide: 6-Fluoro-pyrazine-2-carbonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3131700#6-fluoro-pyrazine-2-carbonitrile-physical-characteristics]

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